6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-2-benzopyran-1-one: Lacks the chlorine atom at the 6th position.
6-chloro-2H-chromen-2-one: Contains a similar benzopyran structure but with different functional groups.
6-chloro-4H-chromen-4-one: Another benzopyran derivative with a different oxidation state.
Uniqueness
The presence of both the chlorine atom and the dione group in 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H5ClO3 |
---|---|
Molecular Weight |
196.58 g/mol |
IUPAC Name |
6-chloro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5ClO3/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-3H,4H2 |
InChI Key |
VSKJOLVEBVHDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)OC1=O |
Origin of Product |
United States |
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